Emopamil hydrochloride, (R)-

Description

Classification and Chemical Family of Emopamil (B1663351)

Emopamil belongs to the phenylalkylamine class of compounds and exhibits dual pharmacological actions as a calcium channel antagonist and a serotonin (B10506) 5-HT2 receptor antagonist. wikipedia.orgwikipedia.org

As a member of the phenylalkylamine chemical family, emopamil functions as a calcium channel blocker. wikipedia.orgwikipedia.org Phenylalkylamines are a distinct class of organic compounds that interact with L-type calcium channels, primarily in the heart muscle. wikipedia.orgcvpharmacology.com Their mechanism of action involves reducing the influx of calcium ions into cardiac cells, which leads to a decrease in myocardial contractility and heart rate. wikipedia.orgcvpharmacology.com Unlike other classes of calcium channel blockers, such as dihydropyridines, phenylalkylamines like verapamil (B1683045) show a relative selectivity for the myocardium over vascular smooth muscle. wikipedia.orgnih.gov This selectivity results in minimal vasodilation and a reduced likelihood of reflex tachycardia. wikipedia.org

In addition to its effects on calcium channels, emopamil also acts as an antagonist at serotonin 5-HT2 receptors. wikipedia.orgahajournals.org This dual activity is a distinguishing feature of the compound. Serotonin, a neurotransmitter, is implicated in a variety of physiological processes, and its 5-HT2 receptors are found in various tissues, including the brain. ahajournals.org Antagonism of these receptors can modulate serotonergic neurotransmission. Research has suggested that this 5-HT2 receptor blocking property may contribute to some of the compound's observed effects in experimental models. ahajournals.orgahajournals.org

Chirality and Stereoisomeric Forms of Emopamil

Emopamil possesses a chiral center, meaning it can exist in different stereoisomeric forms. wikipedia.org Chirality is a fundamental property in pharmacology, as different enantiomers of a drug can exhibit distinct biological activities. mdpi.comchiralpedia.comnih.gov

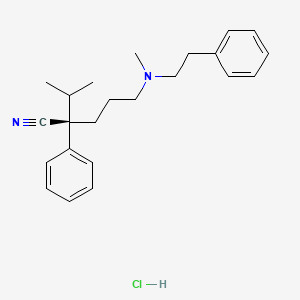

Emopamil hydrochloride, (R)- is the dextrorotatory enantiomer of emopamil. nih.gov Its specific three-dimensional arrangement is defined by the (R)- configuration at its single stereocenter. nih.govwikipedia.orglibretexts.org The systematic name for (R)-Emopamil hydrochloride is (R)-α-(1-Methylethyl)-α-[3-[methyl(2-phenylethyl)amino]propyl]benzeneacetonitrile monohydrochloride. nih.govncats.io The molecular formula is C23H30N2 · HCl. nih.gov

Table 1: Physicochemical Properties of (R)-Emopamil Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2 · HCl |

| Molecular Weight | 370.96 g/mol |

| Stereochemistry | Absolute (R) |

| Defined Stereocenters | 1 |

Data sourced from GSRS. nih.gov

The "handedness" of a molecule, or its chirality, is a critical determinant of its interaction with biological systems. mdpi.comchiralpedia.comjuniperpublishers.com Receptors, enzymes, and other biological targets are themselves chiral, creating a specific fit for only one enantiomer of a chiral drug. mdpi.comchiralpedia.com This specificity can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). chiralpedia.com The development of single-enantiomer drugs from a previously marketed racemic mixture is a strategy known as a "chiral switch". chiralpedia.com This approach aims to provide a more favorable therapeutic profile by eliminating the non-target effects of the other enantiomer. chiralpedia.com

Historical Context of Emopamil Research and Development

Research into emopamil and its enantiomers has been part of a broader investigation into compounds that could offer neuroprotective effects. Studies have explored its potential in the context of cerebral ischemia. ahajournals.orgahajournals.org The unique dual mechanism of action, combining calcium channel blockade and serotonin receptor antagonism, has been a key point of interest in its research history. ahajournals.org Furthermore, emopamil has been identified as a high-affinity ligand for the emopamil binding protein (EBP), a sterol isomerase involved in cholesterol biosynthesis. ncats.iogoogle.comtaylorandfrancis.com This interaction has led to further research into EBP inhibitors for various conditions. google.comsumitomo-pharma.comacs.orgacs.orgacs.org The synthesis of specific chiral forms, such as the (R)-enantiomer, has been a subject of organic chemistry research, with methods developed for its asymmetric synthesis. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

101238-56-6 |

|---|---|

Molecular Formula |

C23H31ClN2 |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m1./s1 |

InChI Key |

OBAQQQOVZUCKMH-GNAFDRTKSA-N |

Isomeric SMILES |

CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of R Emopamil

Elucidation of Specific Binding Sites and Receptor Interactions

(R)-Emopamil, along with its S-enantiomer, exhibits a dual pharmacological action, targeting both voltage-gated calcium channels and serotonin (B10506) receptors. This interaction profile has been elucidated through various receptor binding and functional studies.

Calcium Channel Binding Characteristics

As a member of the phenylalkylamine group, emopamil's primary mechanism as a calcium antagonist involves direct interaction with L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into cells in tissues like vascular smooth muscle and cardiac myocytes cvpharmacology.com.

Research has demonstrated that emopamil (B1663351) binds to the specific receptor site for phenylalkylamines on the L-type calcium channel. In receptor binding studies using rat cerebrocortical membranes, the (S)-enantiomer of emopamil showed a distinct affinity for the verapamil (B1683045) binding site, with an inhibitory constant (Ki) of 38 nmol/l. This affinity is comparable to that of other well-known phenylalkylamines, verapamil (Ki = 49 nmol/l) and gallopamil (Ki = 27 nmol/l) nih.gov. When comparing the binding affinity of (S)-emopamil to its (R)-enantiomer at this site, studies have reported no clear stereoselectivity nih.gov.

| Compound | Inhibitory Constant (Ki) in nmol/l |

|---|---|

| (S)-Emopamil | 38 nih.gov |

| (R)-Emopamil | No clear stereoselectivity reported vs. (S)-enantiomer nih.gov |

| Verapamil | 49 nih.gov |

| Gallopamil | 27 nih.gov |

The binding site for phenylalkylamines like verapamil and, by extension, emopamil, is located within the central pore of the L-type calcium channel's α1 subunit nih.govfrontiersin.org. This site is believed to be accessible from the intracellular (cytoplasmic) side of the cell membrane nih.gov. Crystallographic studies have helped confirm that verapamil interacts with the intracellular side of the channel's selectivity filter, physically obstructing the ion-conducting pathway frontiersin.org. The drug reaches this binding pocket after crossing the cell membrane. This intracellular mode of action distinguishes phenylalkylamines from other classes of calcium channel blockers, such as dihydropyridines, which bind to the external, lipid-facing surface of the channel frontiersin.org.

While binding affinity studies for the emopamil enantiomers did not show significant stereoselectivity, the functional activity of phenylalkylamine calcium antagonists is known to be highly dependent on stereochemistry nih.govnih.gov. For instance, the (-)-isomer of verapamil is reported to be approximately 10 times more potent as a calcium antagonist than the (+)-isomer nih.gov. Similarly, for gallopamil, the pharmacological effect is almost entirely attributed to the (S)-enantiomer, with the (R)-enantiomer showing negligible activity at therapeutic concentrations nih.gov. This discrepancy suggests that while both enantiomers may bind to the receptor site with similar affinity, the specific orientation of the more active enantiomer leads to a much more effective blockade of calcium ion translocation, resulting in a more potent functional antagonism.

Serotonin 5-HT2 Receptor Binding Profile

The binding of emopamil to cerebral serotonin S2 receptors shows a marked preference for the (S)-enantiomer. In studies using rat cerebrocortical membranes, the affinity of the enantiomers was determined by their ability to displace the selective S2 antagonist ³H-ketanserin nih.gov. (S)-Emopamil demonstrated a very high affinity with a Ki value of 4.4 nmol/l nih.gov.

This high affinity is a clearly stereoselective feature. The (R)-enantiomer, (R)-Emopamil hydrochloride, displayed a significantly lower affinity for the serotonin S2 receptor, with a reported Ki value of 58 nmol/l nih.gov. This represents an approximate 13-fold higher affinity for the (S)-enantiomer over the (R)-enantiomer at this receptor site. This potent and stereoselective S2 antagonism distinguishes emopamil from other phenylalkylamines like verapamil (Ki = 177 nmol/l) and gallopamil (Ki = 242 nmol/l), which have considerably weaker affinities for this receptor nih.gov.

Interaction with Emopamil Binding Protein (EBP)

A primary molecular target for emopamil is a specific, high-affinity binding protein named after it: the Emopamil Binding Protein (EBP). wikipedia.orgcreative-biolabs.com This protein is a key component in the cellular pharmacology of (R)-Emopamil.

EBP was originally identified and characterized through its high-affinity binding of anti-ischemic drugs, most notably emopamil. wikipedia.org It is an integral membrane protein located in the endoplasmic reticulum. wikipedia.orgacs.org EBP demonstrates high-affinity binding for both the (R)- and (S)-enantiomers of emopamil. creative-biolabs.com Beyond emopamil, EBP also binds a wide array of structurally diverse compounds, including antipsychotics, antidepressants, and other neuroprotective agents, often with nanomolar affinity. wikipedia.orgacs.orgnih.govresearchgate.net This broad ligand specificity is a defining characteristic of the protein.

Table 1: Binding Affinities of Various Ligands for Emopamil Binding Protein (EBP) Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Affinity (Ki, nM) | Protein Source | Notes |

| Ifenprodil | 0.9 | Guinea pig brain | Atypical NMDA receptor antagonist |

| Tamoxifen | 2.7 | Human (recombinant) | Selective estrogen receptor modulator |

| Haloperidol | 10 | Guinea pig brain | Antipsychotic drug |

| (+)-Pentazocine | 30 | Guinea pig brain | Opioid analgesic, sigma-1 ligand |

| Progesterone | >10,000 | Guinea pig brain | Endogenous steroid hormone |

Data compiled from various pharmacological studies.

Subsequent research revealed that EBP is not merely a binding site but possesses enzymatic activity. It functions as a 3β-hydroxysteroid Δ8–Δ7 isomerase (EC 5.3.3.5), an enzyme critical in the post-squalene portion of cholesterol biosynthesis. wikipedia.orgcreative-biolabs.comjefferson.edu Specifically, EBP catalyzes the isomerization of the double bond in the B-ring of sterol precursors from the C8-C9 position to the C7-C8 position. jefferson.eduacs.orgacs.org This step is essential for the formation of cholesterol. Inhibition of EBP's isomerase activity by ligands like emopamil disrupts the normal cholesterol synthesis pathway. acs.orgacs.org

The crystal structure of human EBP reveals a unique fold consisting of five transmembrane helices (TMs 1-5). nih.govresearchgate.net These helices form a distinct cavity within the membrane, which constitutes the binding site for emopamil and other ligands. nih.gov This binding pocket is composed of several conserved aromatic residues that create a hydrophobic environment facing the lipid bilayer, allowing the cavity to accommodate a wide variety of structurally different ligands. nih.gov Compounds that bind to EBP, including emopamil, typically possess a positively-charged amine group which is thought to mimic the carbocationic sterol intermediate of the enzymatic reaction. nih.govresearchgate.net The hydrophobic nature of these ligands facilitates their entry into the membrane-accessible binding cavity. nih.gov

EBP shares pharmacological properties with sigma (σ) receptors, as both bind many of the same ligands. creative-biolabs.comnih.gov This overlap has historically led to EBP being considered part of the sigma receptor family. creative-biolabs.comnih.gov However, despite the pharmacological similarities, EBP and the sigma-1 receptor are structurally unrelated proteins with no sequence homology. acs.orgnih.govresearchgate.net The sigma-1 receptor is a 26 kDa protein that also resides in the endoplasmic reticulum and acts as a molecular chaperone. nih.govbiorxiv.org Interestingly, the sigma-1 receptor shares significant homology (around 30% identity) with ERG2, the fungal counterpart of EBP, but it lacks the sterol isomerase activity. acs.org Therefore, while EBP and sigma-1 receptors can be targeted by some of the same compounds, they are distinct molecular entities with different primary functions.

Modulation of P-glycoprotein (P-gp) Activity

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide array of xenobiotics out of cells. nih.govpatsnap.commdpi.com This function is a key mechanism in multidrug resistance (MDR) in cancer cells and also influences the absorption and distribution of many drugs. nih.govpatsnap.com Compounds that modulate P-gp activity are classified as inhibitors, inducers, or activators. patsnap.commdpi.com Many P-gp modulators are lipophilic, often cationic, molecules that interact with the transporter's substrate-binding sites. nih.gov While specific studies focusing solely on the interaction between (R)-Emopamil hydrochloride and P-gp are not extensively detailed in the provided context, compounds with similar physicochemical properties are known to act as P-gp modulators. The potential for (R)-Emopamil to influence P-gp-mediated transport warrants further investigation to determine if it can act as an inhibitor or activator, thereby affecting the pharmacokinetics of co-administered P-gp substrates. patsnap.comnih.gov

(R)-Emopamil as a Substrate of P-gp

(R)-Emopamil, a calcium channel blocker of the phenylalkylamine class, has been identified as a substrate for P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter. researchgate.net P-gp functions as an efflux pump, actively transporting a wide array of structurally diverse compounds out of cells, thereby playing a significant role in drug disposition and multidrug resistance. researchgate.netresearchgate.net The interaction of (R)-Emopamil with P-gp is characterized by its properties as a weak substrate. This characteristic makes it a suitable candidate for imaging and measuring enhanced P-gp function using techniques like positron emission tomography (PET). researchgate.net

The intestinal absorption of P-gp substrates can be significantly influenced by the transporter's activity. nih.gov Substrates are generally categorized based on their permeability and affinity for P-gp. For instance, verapamil, a compound structurally related to emopamil, is considered a P-gp substrate, yet its intestinal absorption is not significantly affected by P-gp due to its high permeability. nih.gov In contrast, other substrates with low permeability and high affinity for P-gp exhibit absorption that is heavily influenced by the transporter. nih.gov The specific characteristics of (R)-Emopamil as a P-gp substrate, particularly its permeability and affinity, are critical in determining its pharmacokinetic profile.

The interaction between various substrates and P-gp can be complex, with some compounds modulating the transport of others. researchgate.netnih.gov For example, certain hydrophobic peptides that are substrates for P-gp can stimulate the transport of other drugs like colchicine. researchgate.net This suggests the presence of multiple binding sites on the P-glycoprotein and the potential for allosteric interactions between different substrates. researchgate.netnih.gov

Enantioselective Differences in P-gp Interaction

The interaction of drugs with P-glycoprotein can exhibit stereoselectivity, meaning that different enantiomers of a chiral drug may have varying affinities for and transport rates by P-gp. This enantioselectivity can lead to significant differences in the pharmacokinetic profiles of the individual enantiomers. nih.govnih.gov

For other drugs, such as fexofenadine, the inhibitory effect of P-gp modulators like verapamil has been shown to be greater on one enantiomer over the other. nih.gov This suggests that P-gp may have a different affinity for each enantiomer. nih.gov Such enantioselective interactions with P-gp are a critical consideration in drug development and therapy, as they can impact the efficacy and safety of chiral drugs. The specific enantioselective interactions of (R)-Emopamil with P-gp in comparison to its (S)-counterpart are an important area of pharmacological investigation.

Intracellular Signaling Cascades and Pathways

Calcium Ion Homeostasis Regulation

Calcium ions are essential for a multitude of cellular functions, including neuromuscular transmission, muscle contraction, and serving as a second messenger in various signaling pathways. wfsahq.orglitfl.com The maintenance of a stable intracellular and extracellular calcium concentration is therefore tightly regulated. wfsahq.org This regulation involves the coordinated action of hormones such as parathyroid hormone, vitamin D, and calcitonin, which control calcium absorption, reabsorption, and bone metabolism. wfsahq.orglitfl.com

Disruptions in calcium ion homeostasis can have profound effects on cellular function. wfsahq.orgmonarchinitiative.org (R)-Emopamil, as a calcium channel blocker, directly influences calcium ion homeostasis by modulating the influx of calcium through voltage-gated calcium channels. These channels are critical components of serotonergic signal transduction and other neuronal processes. nih.gov By blocking these channels, (R)-Emopamil can alter intracellular calcium concentrations, thereby affecting downstream signaling events.

The regulation of intracellular calcium is also closely linked to the function of the endoplasmic reticulum, which serves as a major intracellular calcium store. wikipedia.org The Emopamil Binding Protein, a target of emopamil, is located in the endoplasmic reticulum and is involved in cellular processes that are influenced by calcium signaling. wikipedia.orgmedchemexpress.com

Serotonergic Signal Transduction Mechanisms

Serotonin (5-HT) is a neurotransmitter that modulates a wide range of physiological and psychological processes through its interaction with a variety of receptor subtypes. nih.govresearchgate.net These receptors are coupled to several intracellular signal transduction pathways, including the modulation of adenylyl cyclase, phospholipase C-mediated phosphoinositide hydrolysis, and the regulation of ion channels, such as those for potassium and calcium. nih.gov

The interaction between the serotonergic and dopaminergic systems is a key aspect of brain function and is implicated in various neuropsychiatric disorders. nih.gov Serotonin receptors can modulate dopamine release, and this interaction is a target for psychotherapeutic drugs. nih.gov

The signal transduction mechanisms of serotonin receptors are complex, with a single receptor subtype potentially being linked to multiple effector systems. nih.gov For example, 5-HT2 receptors can activate phosphoinositide hydrolysis and also open voltage-gated calcium channels. nih.gov Given that (R)-Emopamil is a calcium channel blocker, it has the potential to interfere with serotonergic signaling pathways that are dependent on calcium influx. The specific effects of (R)-Emopamil on different serotonin receptor-mediated signaling cascades are an area of ongoing research.

Emopamil Binding Protein-Mediated Cellular Processes

The Emopamil Binding Protein (EBP) is a key molecular target of emopamil and other neuroprotective agents. wikipedia.orgnih.gov EBP is an integral membrane protein located in the endoplasmic reticulum of various tissues and has a molecular mass of approximately 27.3 kDa. wikipedia.org It has been identified as a Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway. nih.gov This enzyme catalyzes the conversion of Δ8-sterols to their corresponding Δ7-isomers. nih.gov

The inhibition of EBP can disrupt the cholesterol biosynthesis pathway, leading to a decrease in cholesterol synthesis and an accumulation of 8-9 unsaturated sterols. acs.orgpatsnap.com This has implications for various cellular processes, as cholesterol is a vital component of cell membranes and a precursor for steroid hormones, bile acids, and vitamin D. patsnap.com The modulation of EBP activity can influence cell proliferation, differentiation, and apoptosis. patsnap.com

Mutations in the EBP gene can lead to Conradi-Hünermann syndrome, a genetic disorder that impairs cholesterol biosynthesis. wikipedia.org Furthermore, the inhibition of EBP has been shown to promote the formation of oligodendrocytes, suggesting a potential therapeutic role in demyelinating diseases such as multiple sclerosis. acs.org

The endoplasmic reticulum (ER) is a vast network of membranes within eukaryotic cells that plays a central role in protein and lipid biosynthesis. nih.gov It is responsible for the synthesis of all transmembrane proteins and lipids for most of the cell's organelles, as well as for the proper folding of newly synthesized proteins. wikipedia.orgnih.gov

As the Emopamil Binding Protein is an ER-resident membrane protein, its functions are intrinsically linked to the activities of the endoplasmic reticulum. medchemexpress.comnih.gov The role of EBP as a sterol isomerase in cholesterol biosynthesis is a critical ER function. nih.govacs.org The enzymes responsible for synthesizing the lipid components of lipoproteins are located in the smooth ER membrane. nih.gov

The ER also plays a crucial role in maintaining cellular homeostasis, including the regulation of calcium ion concentration. wikipedia.org Given that EBP is a target of the calcium channel blocker emopamil, there is a potential interplay between EBP's function in the ER and the regulation of intracellular calcium signaling. The precise mechanisms by which EBP-mediated processes within the ER influence broader cellular functions remain an active area of investigation.

Role in Intracellular Lipid Metabolism and Cholesterol Biosynthesis Pathways

(R)-Emopamil hydrochloride exerts a significant influence on intracellular lipid metabolism, primarily by targeting a key enzyme in the cholesterol biosynthesis pathway. This interaction occurs at the level of the Emopamil Binding Protein (EBP), an integral membrane protein located in the endoplasmic reticulum. wikipedia.orgmedchemexpress.com EBP functions as a Δ8-Δ7 sterol isomerase, a critical enzyme that catalyzes a specific bond migration within sterol intermediates. wikipedia.org

In the complex, multi-step process of converting lanosterol to cholesterol, EBP is responsible for the isomerization of sterols in both the Bloch and Kandutsch-Russell pathways. wikipedia.org Specifically, it converts zymosterol (B116435) to dehydrolathosterol and zymostenol (B45303) to lathosterol (B1674540) by shifting a double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. wikipedia.orgnih.gov

Inhibition of EBP by compounds such as (R)-Emopamil disrupts this process, leading to a halt in the pathway and the subsequent accumulation of specific sterol precursors. nih.gov Research has demonstrated that enzymatic inhibition of EBP results in elevated cellular levels of zymosterol, zymostenol, and 8-dehydrocholesterol (B109809) (8-DHC). nih.gov This targeted disruption underscores the specific role of (R)-Emopamil in modulating the enzymatic machinery of cholesterol synthesis, making EBP a focal point of its molecular action on lipid metabolism. medchemexpress.comjefferson.edu

| Pathway Step | Enzyme | Substrate(s) | Product(s) | Effect of EBP Inhibition |

|---|---|---|---|---|

| Sterol Isomerization (Bloch Pathway) | Emopamil Binding Protein (EBP) | Zymosterol | Dehydrolathosterol | Accumulation of Zymosterol nih.gov |

| Sterol Isomerization (Kandutsch-Russell Pathway) | Emopamil Binding Protein (EBP) | Zymostenol | Lathosterol | Accumulation of Zymostenol nih.gov |

Activation of PI3K/AKT and Nrf2/mTOR Signaling Pathways

The influence of (R)-Emopamil on the Phosphoinositide 3-kinase (PI3K)/AKT and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/mammalian target of rapamycin (mTOR) signaling pathways is primarily understood through its interaction with the sigma-1 receptor. The sigma-1 receptor can modulate these pathways, which are crucial for cell survival, stress response, and metabolism. nih.govfrontiersin.org

The PI3K/Akt pathway is a critical signaling cascade that can be activated by various upstream signals, leading to the phosphorylation and activation of Akt. mdpi.com This pathway is known to be modulated by protein kinases, and its activation can influence Nrf2. frontiersin.orgnih.gov For instance, Akt can phosphorylate and inactivate GSK3β, a negative regulator of Nrf2, thereby promoting Nrf2 stability and function. nih.govmdpi.com

Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes in response to oxidative stress. mdpi.comnih.gov There is significant crosstalk between the Nrf2 and mTOR pathways. Nrf2 can directly regulate the expression of the MTOR gene by binding to the Antioxidant Response Element (ARE) in its promoter. nih.gov Furthermore, the mTOR pathway, particularly the mTORC1 complex, can enhance Nrf2-mediated antioxidant responses. researchgate.net Activation of mTOR can lead to the phosphorylation of p62, which promotes the degradation of Keap1 (a repressor of Nrf2), allowing Nrf2 to translocate to the nucleus and activate its target genes. nih.govresearchgate.net The sigma-1 receptor, a target of (R)-Emopamil, is known to attenuate cellular damage through Nrf2 signaling. nih.govnih.gov

Sigma Receptor-Mediated Intracellular Signaling

(R)-Emopamil's pharmacological profile is significantly defined by its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). This non-opioid intracellular receptor is not a classical cell surface receptor but rather a unique protein that functions as an intracellular signal transduction amplifier. wikipedia.orgfrontiersin.org

Sigma-1 Receptor as a Ligand-Regulated Receptor Chaperone

The sigma-1 receptor is now recognized as a unique ligand-regulated molecular chaperone. scirp.orgnih.gov It is an integral membrane protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a specialized domain known as the MAM. nih.govmdpi.com This strategic localization places it at a critical interface for inter-organelle signaling, particularly between the ER and mitochondria. nih.goveurekaselect.com

In its basal, inactive state, the sigma-1 receptor is typically bound to another ER chaperone, BiP (Binding Immunoglobulin Protein). scirp.orgmdpi.com Upon stimulation by ligand agonists or in response to cellular stress, the sigma-1 receptor dissociates from BiP. nih.govmdpi.com This dissociation allows the now-active chaperone to interact with a variety of client proteins, thereby modulating their function and stability. scirp.org This chaperone activity is fundamental to its role in maintaining cellular homeostasis and promoting cell survival under stress. scirp.orgeurekaselect.com Following activation, sigma-1 receptors can also translocate from the MAM to other cellular locations, including the plasma membrane, to regulate the function of various proteins like ion channels and kinases. nih.govnih.gov

Modulation of Specific Ion Channels (e.g., K+ channels, NMDAR, IP3 Receptors)

A prominent action of sigma-1 receptor activation by ligands like (R)-Emopamil is the modulation of a diverse array of ion channels. nih.gov This regulation is a key mechanism through which it influences neuronal excitability and intracellular signaling.

IP3 Receptors: At the MAM, the sigma-1 receptor directly interacts with and chaperones the inositol 1,4,5-trisphosphate (IP3) receptor. wikipedia.orgnih.govmdpi.com This interaction is crucial for stabilizing the IP3 receptor and ensuring proper calcium (Ca2+) signaling from the ER, a major intracellular Ca2+ store, into the mitochondria. nih.govnih.goveurekaselect.com

NMDA Receptors: Sigma-1 receptor activation has been shown to potentiate the function of N-methyl-D-aspartate (NMDA) receptors. scirp.orgnih.govnih.gov This modulation enhances NMDA receptor-mediated currents and synaptic plasticity, highlighting its role as a postsynaptic regulator of synaptic transmission. nih.govnih.gov

Potassium (K+) Channels: The sigma-1 receptor modulates several types of K+ channels. scirp.orgnih.gov Activation of the receptor can inhibit voltage-gated K+ channels, such as KV1.5, and small conductance Ca2+-activated K+ (SK) channels. nih.govnih.govnih.gov The inhibition of SK channels, for instance, can prevent the shunting of NMDA receptor responses, leading to increased Ca2+ influx and enhanced synaptic potentiation. nih.govnih.gov

| Ion Channel/Receptor | Effect of Sigma-1 Receptor Activation | Functional Consequence |

|---|---|---|

| IP3 Receptor | Potentiation / Chaperoning wikipedia.orgnih.gov | Stabilizes receptor; ensures proper Ca2+ signaling from ER to mitochondria nih.govnih.gov |

| NMDA Receptor | Potentiation nih.govnih.gov | Enhances NMDAR currents and synaptic plasticity nih.gov |

| Potassium (K+) Channels (e.g., KV1.5, SK channels) | Inhibition nih.govnih.gov | Modulates neuronal excitability and vascular tone nih.govnih.gov |

Interplay with Mitochondrial Metabolic Regulation

Through its strategic position at the MAM, the sigma-1 receptor plays a pivotal role in the interplay between the ER and mitochondria, directly impacting mitochondrial metabolic regulation. nih.govresearchgate.net Activation of the sigma-1 receptor by an agonist enhances the functional coupling between these two organelles.

A primary mechanism is the regulation of Ca2+ transfer from the ER to the mitochondria via the IP3 receptor. nih.govmdpi.com This delivery of Ca2+ to the mitochondria is vital for stimulating the tricarboxylic acid (TCA) cycle, thereby increasing the production of ATP and boosting cellular bioenergetics. nih.gov Studies have shown that sigma-1 receptor activation increases mitochondrial bioenergetics while decreasing reliance on aerobic glycolysis. mdpi.comresearchgate.net

Furthermore, the sigma-1 receptor is involved in the trafficking of lipids, including cholesterol, into the mitochondria. nih.govresearchgate.net It interacts with proteins like the voltage-dependent anion channel 2 (VDAC2), which is key for cholesterol transport into the mitochondria, suggesting a coordinated role in regulating mitochondrial metabolism. nih.govresearchgate.net By modulating mitochondrial membrane potential and the activity of enzymes like cytochrome c oxidase, the sigma-1 receptor helps maintain mitochondrial function, particularly under conditions of cellular stress like oxygen and glucose deprivation. nih.gov

Advanced Research Methodologies and Analytical Approaches for R Emopamil

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for its receptor. These assays utilize a radioactively labeled compound (radioligand) to quantify the binding of a test compound, such as (R)-Emopamil, to a specific receptor.

Quantitative Determination of Receptor Affinity

Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). In these experiments, increasing concentrations of a radioligand are incubated with a preparation of receptors until equilibrium is reached. The specific binding is then plotted against the concentration of the radioligand, and the data are fitted to a saturation binding curve. The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied, providing a measure of the radioligand's affinity for the receptor. A lower Kd value indicates a higher affinity. uwec.eduumich.edu

Ligand Displacement Studies

Ligand displacement, or competition binding, assays are used to determine the affinity of an unlabeled compound, such as (R)-Emopamil, for a receptor by measuring its ability to compete with a radioligand for binding. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. The Ki value is an intrinsic measure of the unlabeled ligand's affinity for the receptor.

(R)-Emopamil is known to bind with high affinity to the sigma-1 receptor and the emopamil (B1663351) binding protein (EBP). nih.gov Pharmacophore modeling and virtual screening studies have been conducted on a series of structurally diverse chemicals, including compounds related to emopamil, to identify high-affinity ligands for the sigma-1 receptor, ERG2, and EBP. These studies provide Ki values that indicate the affinity of these compounds for their respective targets. nih.gov

| Compound | Target Receptor | Ki (nM) |

| Raloxifene | Sigma-1 | <60 |

| Raloxifene | EBP | <60 |

| Compound X | Sigma-1 | 10 pM - 100 µM |

| Compound Y | ERG2 | 10 pM - 100 µM |

| Compound Z | EBP | 10 pM - 100 µM |

This table presents a range of Ki values for various compounds at the sigma-1 receptor, ERG2, and EBP, as determined by ligand displacement studies. Specific Ki values for (R)-Emopamil hydrochloride were not found in the searched literature, but the data for related compounds illustrate the application of this methodology.

In Vitro Functional Assays

In vitro functional assays are essential for determining the physiological or pharmacological effect of a compound on isolated tissues or cells. These assays provide information on the efficacy and potency of a compound.

Assessment of Functional Efficacy in Isolated Tissue Preparations

Isolated tissue preparations, such as the guinea pig ileum, are classic models for studying the contractile or relaxant effects of drugs. nih.govscience.gov (R)-Emopamil, being a calcium channel antagonist, is expected to induce relaxation in smooth muscle preparations. In a typical experiment, a segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution. The tissue's contractions are recorded, and the effect of adding increasing concentrations of (R)-Emopamil is measured. From the resulting concentration-response curve, parameters such as the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximum effect) can be determined.

Cellular Electrophysiological Investigations

Cellular electrophysiology techniques, particularly the patch-clamp method, are used to study the effects of a compound on the electrical properties of individual cells, such as ion channel function. nih.gov As a calcium channel antagonist, (R)-Emopamil's effects on voltage-gated calcium channels can be investigated using this technique.

In a whole-cell patch-clamp experiment, a glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the control of the membrane potential and the measurement of ion currents flowing through the channels. To study the effect of (R)-Emopamil, the compound is applied to the cell, and the resulting changes in calcium channel currents are recorded. This allows for the determination of the IC50 for channel blockade and provides insights into the mechanism of action, such as whether the block is voltage-dependent or use-dependent. Studies on verapamil (B1683045) have shown that it blocks L-type calcium channels and also affects certain potassium channels. nih.gov

Cell-Based Assays for Signaling Pathway Activation

Cell-based assays are employed to investigate how a compound modulates intracellular signaling pathways. frontiersin.org (R)-Emopamil's primary target, the sigma-1 receptor, is a chaperone protein located at the endoplasmic reticulum that modulates various signaling pathways, including calcium signaling. nih.govmdpi.comnih.gov

To study the effect of (R)-Emopamil on sigma-1 receptor-mediated signaling, researchers can use a variety of cell-based assays. For instance, changes in intracellular calcium levels can be monitored using fluorescent calcium indicators. The activation or inhibition of downstream signaling proteins can be assessed using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISA). Reporter gene assays can also be used, where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase, which can be easily quantified. These assays can reveal whether (R)-Emopamil acts as an agonist or antagonist at the sigma-1 receptor and can identify the specific signaling cascades it modulates. researchgate.netyoutube.com

In Vivo Experimental Models and Advanced Imaging Techniques

In vivo studies are indispensable for understanding the physiological and pharmacological effects of a compound in a living organism. For (R)-Emopamil, these studies have primarily focused on its application as an imaging agent in rodent models to investigate the function of critical biological barriers, which is relevant to both neurological and cardiovascular disorders.

While the S-enantiomer of emopamil has been investigated for its potential therapeutic effects, particularly its neuroprotective properties in rodent models of focal and global brain ischemia, the application of (R)-Emopamil in such disease models has been centered on its use as a diagnostic tool. nih.gov Rodent models are extensively used in cardiovascular research to simulate human diseases such as myocardial infarction, hypertension, and heart failure. nih.govnih.gov Similarly, a variety of rat models exist to study the mechanisms and potential treatments of major neurodegenerative disorders. emkatech.com

The utility of (R)-Emopamil in these models is not as a direct therapeutic agent but as a specialized probe for Positron Emission Tomography (PET) imaging. Its properties as a substrate for the P-glycoprotein (P-gp) transporter make it a valuable tool for studying the integrity and function of the blood-brain barrier (BBB). Alterations in P-gp function at the BBB are implicated in the pathophysiology of several neurological disorders and can affect drug delivery to the central nervous system. Therefore, the application of (R)-Emopamil in rodent models is primarily in the advanced imaging context described below, providing critical insights into transporter function that is relevant to the pathology and treatment of these conditions.

Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that allows for the in vivo measurement of metabolic and molecular processes. The development of specific radiotracers is key to its application in drug development and neuroscience research. nih.gov (R)-Emopamil has been successfully developed into a PET tracer to study transporter function in vivo.

The radiosynthesis of the carbon-11 (B1219553) labeled enantiomers of emopamil, (R)- and (S)-[(11)C]Emopamil, has been achieved through the methylation of their respective precursors, (R)- and (S)-noremopamil. The process utilizes [(11)C]methyl triflate in the presence of sodium hydroxide (B78521) at room temperature. This method has proven to be efficient, yielding both radiotracers with high purity and specific activity suitable for in vivo PET studies.

| Parameter | Value |

| Precursor | (R)- or (S)-noremopamil |

| Radiosynthon | [(11)C]methyl triflate |

| Radiochemical Yield | ~30% |

| Specific Activity | >74 GBq/µmol |

| Radiochemical Purity | >99% |

| Table 1: Radiosynthesis and Characterization of (R)- and (S)-[(11)C]Emopamil. nih.gov |

Following successful radiosynthesis, the brain pharmacokinetics and biodistribution of [(11)C]Emopamil have been evaluated in rodents. Studies comparing the two enantiomers revealed that (R)-[(11)C]Emopamil exhibits significantly greater uptake in the mouse brain than the (S)-isomer. nih.gov Despite this difference in uptake, both enantiomers show a homogeneous distribution across different brain regions.

Metabolism studies indicated that both (R)- and (S)-[(11)C]Emopamil are rapidly converted to more hydrophilic metabolites in the plasma. However, a significant portion of the radioactivity detected in the brain corresponds to the intact, unchanged tracer. Specifically, over 88% of the radioactivity in the brain 15 minutes after injection was identified as intact [(11)C]Emopamil. nih.gov

A primary application of [(11)C]Emopamil PET imaging is the assessment of P-glycoprotein (P-gp) function at the blood-brain barrier. P-gp is an efflux transporter that limits the brain penetration of many substances. (R)-Emopamil is characterized as a weak substrate for P-gp, which makes its radiolabeled form, (R)-[(11)C]Emopamil, a suitable tracer for measuring increases in P-gp function. nih.gov

To validate its use in assessing P-gp function, studies have been conducted with the co-administration of a P-gp inhibitor, such as cyclosporine A. Pretreatment with cyclosporine A resulted in a significant, approximately three-fold, increase in the brain radioactivity of (R)-[(11)C]Emopamil in mice, confirming that its brain uptake is restricted by P-gp. nih.gov

Comparisons have been made with (R)-[(11)C]verapamil, a more established PET tracer for P-gp function. The baseline brain uptake of (R)-[(11)C]Emopamil, as measured by the area-under-the-curve (AUC) of brain radioactivity, was found to be two-fold higher than that of (R)-[(11)C]verapamil. nih.gov This higher baseline signal may offer advantages in detecting enhanced P-gp function. Following P-gp inhibition, the brain AUCs of both tracers were comparable. nih.gov

| Tracer | Baseline Brain AUC (0-60 min) | Brain AUC after P-gp Inhibition |

| (R)-[(11)C]Emopamil | ~2-fold higher than (R)-[(11)C]Verapamil | Comparable to (R)-[(11)C]Verapamil |

| (R)-[(11)C]Verapamil | Baseline | Comparable to (R)-[(11)C]Emopamil |

| Table 2: Comparison of Brain Uptake of (R)-[(11)C]Emopamil and (R)-[(11)C]Verapamil. nih.gov |

Positron Emission Tomography (PET) Imaging Studies

Computational and Structural Biology Approaches

While specific computational or structural biology studies focused exclusively on (R)-Emopamil are not extensively documented in publicly available literature, the principles of these approaches are highly relevant to understanding its interaction with transporters like P-glycoprotein. These methods provide powerful tools for investigating drug-protein interactions at a molecular level.

Computational models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are widely used to predict whether a compound is likely to be a substrate or inhibitor of P-gp. nih.gov These models are built upon experimental data from large sets of diverse compounds and can identify key molecular features that govern the interaction with the transporter. nih.gov Such approaches could be applied to (R)-Emopamil and its analogs to explore the structural determinants of its affinity for P-gp.

Structural biology, particularly through techniques like X-ray crystallography and cryo-electron microscopy, has been instrumental in revealing the three-dimensional architecture of P-glycoprotein. nih.gov These structures provide a template for molecular dynamics (MD) simulations and docking studies. MD simulations can offer insights into the dynamic conformational changes P-gp undergoes during the transport cycle and how substrates like (R)-Emopamil bind within the large internal cavity of the transporter. mdpi.com Docking studies can predict the preferred binding pose of (R)-Emopamil within the P-gp binding site, helping to explain the molecular basis for its recognition and transport. These computational techniques are invaluable for rational drug design and for interpreting the results obtained from in vivo imaging studies.

Structure-Activity Relationship (SAR) Studies for Enantiomers

While comprehensive structure-activity relationship (SAR) studies focusing specifically on the enantiomers of emopamil are not extensively detailed in publicly available literature, the principles of stereoselectivity in drug action are well-established and can be applied. It has been observed that (R)-Emopamil exhibits significantly greater uptake in the mouse brain compared to its (S)-enantiomer, indicating a clear stereoselective difference in its pharmacokinetic properties.

SAR studies on analogous compounds, such as verapamil, have demonstrated that stereochemistry plays a crucial role in both therapeutic activity and interaction with drug transporters like P-glycoprotein. For verapamil, the R-isomer has been shown to have a higher potency in reversing multidrug resistance, a function related to its interaction with membrane proteins. These findings suggest that the specific three-dimensional arrangement of the chiral center in (R)-Emopamil is critical for its biological activity, including its binding affinity to the Emopamil Binding Protein (EBP) and its potential off-target interactions.

Key structural features likely contributing to the differential activity of emopamil enantiomers include the spatial orientation of the isopropyl, phenyl, and methyl-(2-phenylethyl)amino moieties around the chiral carbon. The precise arrangement of these groups in the (R)-configuration is thought to facilitate a more favorable interaction with the binding pocket of its target proteins.

Table 1: Inferred Structure-Activity Relationships of Emopamil Enantiomers

| Structural Feature | Enantiomer | Implied Activity/Property |

| Chiral Center Configuration | (R)-Emopamil | Higher brain uptake |

| (S)-Emopamil | Lower brain uptake | |

| Phenyl Group Orientation | (R)-Emopamil | Potentially optimal for EBP binding |

| Isopropyl Group | (R)-Emopamil | Contributes to binding affinity and specificity |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling has been instrumental in identifying novel ligands for the Emopamil Binding Protein (EBP). A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target receptor. For EBP, a minimal pharmacophore has been identified, which consists of a positively charged amine group that mimics the carbocationic intermediate of the sterol isomerization reaction catalyzed by EBP. nih.gov

This pharmacophore model has been successfully employed in virtual screening campaigns to search large chemical databases for novel compounds with the potential to bind to EBP. nih.gov Virtual screening allows for the rapid and cost-effective in silico evaluation of vast numbers of molecules, prioritizing those with the highest likelihood of being active. This approach has led to the discovery of high-affinity ligands for EBP, as well as for the sigma-1 receptor, which shares pharmacological similarities with EBP. nih.gov

The process typically involves:

Pharmacophore Model Generation: Based on the known structures of EBP ligands like emopamil, a 3D model of essential chemical features is created.

Database Screening: Large databases of chemical compounds are computationally screened to identify molecules that match the pharmacophore model.

Filtering and Ranking: The initial hits are filtered based on various criteria, such as drug-likeness and predicted binding affinity, to select the most promising candidates for further experimental validation.

Protein Modeling and Molecular Docking Simulations of Emopamil-Target Interactions

The elucidation of the crystal structure of human EBP has provided a significant leap forward in understanding its interaction with ligands like emopamil. nih.gov This structural information enables detailed protein modeling and molecular docking simulations to predict and analyze the binding of (R)-Emopamil at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of (R)-Emopamil, docking simulations are used to place the molecule into the binding site of EBP and to estimate the binding affinity. These simulations have revealed that the binding pocket of EBP is a hydrophobic cavity within the membrane, and that ligands with a positively charged amine group, like emopamil, can form favorable interactions within this pocket. nih.gov

Mutagenesis studies, guided by these models, have identified key amino acid residues within the EBP binding site that are crucial for both its enzymatic activity and its ability to bind a diverse range of ligands. nih.gov These computational approaches are invaluable for:

Predicting the binding mode of (R)-Emopamil and its analogs.

Understanding the molecular basis of its inhibitory activity.

Guiding the design of new, more potent, and selective EBP inhibitors.

"Omics" Approaches in Emopamil Research

"Omics" technologies provide a global view of the molecular changes occurring within a biological system in response to a stimulus, such as treatment with a drug. While specific transcriptomic and proteomic studies on (R)-Emopamil are not widely reported, the known function of its target, EBP, allows for informed predictions of the expected outcomes of such analyses.

Transcriptomic and Proteomic Profiling of Emopamil-Treated Systems

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under a specific set of conditions. Treatment with (R)-Emopamil, through its inhibition of EBP, is expected to lead to changes in the expression of genes involved in the cholesterol biosynthesis pathway. For instance, studies on the inhibition of an EBP-like gene in chickens have shown a downregulation of downstream genes in this pathway, such as SC5D, DHCR7, and DHCR24. frontiersin.org A similar transcriptomic response would be anticipated in mammalian systems treated with (R)-Emopamil.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications following drug treatment. Proteomic profiling of systems treated with (R)-Emopamil would likely show alterations in the levels of proteins involved in sterol metabolism. Furthermore, given the role of EBP in cellular processes beyond cholesterol synthesis, such as autophagy and oligodendrocyte formation, proteomic analysis could uncover novel protein targets and pathways affected by (R)-Emopamil.

Table 2: Predicted Transcriptomic and Proteomic Changes Following (R)-Emopamil Treatment

| "Omics" Approach | Predicted Molecular Changes | Potential Biological Consequence |

| Transcriptomics | Downregulation of genes in the cholesterol biosynthesis pathway (e.g., SC5D, DHCR7, DHCR24) | Altered cellular sterol levels |

| Proteomics | Changes in the expression of sterol metabolism enzymes | Modulation of lipid homeostasis |

| Alterations in proteins related to autophagy and oligodendrocyte differentiation | Insights into novel therapeutic applications |

Metabolomic Analysis of Sterol Biosynthesis Pathways

Metabolomics is the systematic identification and quantification of the complete set of small molecule metabolites in a biological sample. Given that (R)-Emopamil inhibits EBP, a key enzyme in the cholesterol biosynthesis pathway, metabolomic analysis is a powerful tool to investigate the direct consequences of this inhibition.

EBP catalyzes the conversion of Δ8-sterols to their corresponding Δ7-isomers. wikipedia.org Therefore, inhibition of EBP by (R)-Emopamil is expected to lead to the accumulation of the upstream substrates of this enzyme. Indeed, studies with other EBP inhibitors, such as amiodarone, have demonstrated a significant increase in the levels of zymosterol (B116435), zymostenol (B45303), and 8-dehydrocholesterol (B109809) (8-DHC) in various cell types. nih.gov

A metabolomic analysis of systems treated with (R)-Emopamil would therefore be expected to reveal a characteristic signature of EBP inhibition, with a notable increase in these specific sterol precursors. This approach can be used to:

Confirm the in vivo target engagement of (R)-Emopamil.

Quantify the extent of EBP inhibition.

Investigate the downstream metabolic consequences of altered sterol profiles.

Table 3: Expected Metabolomic Signature of EBP Inhibition by (R)-Emopamil

| Metabolite | Expected Change | Pathway |

| Zymosterol | Increase | Cholesterol Biosynthesis |

| Zymostenol | Increase | Cholesterol Biosynthesis |

| 8-Dehydrocholesterol (8-DHC) | Increase | Cholesterol Biosynthesis |

| Lathosterol (B1674540) | Decrease | Cholesterol Biosynthesis |

| Cholesterol | Potential Decrease | Cholesterol Biosynthesis |

Future Directions and Research Perspectives on R Emopamil

Comprehensive Elucidation of Molecular Mechanisms

A complete understanding of the molecular interactions of (R)-Emopamil is fundamental to its future development. Research is focused on two primary targets: the Emopamil (B1663351) Binding Protein (EBP) and the P-glycoprotein (P-gp) transporter.

Emopamil Binding Protein (EBP): EBP is an integral membrane protein located in the endoplasmic reticulum that functions as a Δ8-Δ7 sterol isomerase, a key enzyme in the cholesterol biosynthesis pathway. acs.orgwikipedia.orgnih.gov Specifically, it catalyzes the conversion of zymostenol (B45303) to lathosterol (B1674540) or zymosterol (B116435) to dehydrolathosterol. acs.orgwikipedia.org EBP is a known high-affinity binding site for emopamil and is considered a molecular target for various neuroprotective agents. nih.govmedchemexpress.com Future research aims to delineate the precise binding kinetics and conformational changes induced by (R)-Emopamil binding to EBP. Understanding this interaction is crucial, as inhibition of EBP leads to the accumulation of specific sterols that may have therapeutic effects. acs.orgnih.gov

P-glycoprotein (P-gp): (R)-Emopamil has been identified as a weak substrate for P-glycoprotein, a well-known ATP-dependent efflux pump that transports a wide range of substances out of cells. researchgate.net This property is particularly significant in the context of the blood-brain barrier, where P-gp restricts the entry of many compounds into the central nervous system. Further investigation into the stereoselective interaction between (R)-Emopamil and P-gp is needed to clarify how it influences the compound's biodistribution and to explore its potential use in modulating P-gp activity.

Exploration of Novel Preclinical Therapeutic Applications

The molecular activities of (R)-Emopamil suggest several promising, yet underexplored, therapeutic avenues that warrant preclinical investigation.

Demyelinating Diseases: Inhibition of EBP by compounds like emopamil causes an accumulation of 8-9 unsaturated sterols. acs.orgnih.gov This accumulation has been shown to activate oligodendrocyte formation and promote remyelination. acs.orgnih.govnih.gov This mechanism presents a significant opportunity for developing (R)-Emopamil-based therapies for demyelinating diseases such as multiple sclerosis, where the regeneration of myelin sheaths is a key therapeutic goal. acs.orgnih.govnih.gov Preclinical models of demyelination will be essential to validate this approach and understand the long-term functional outcomes.

Neuroprotection: EBP is a target for several neuroprotective agents, suggesting a potential role for (R)-Emopamil in this area. medchemexpress.com Its ability to modulate cholesterol biosynthesis and interact with sigma receptors, to which EBP is related, could influence neuronal health and resilience. wikipedia.org Future preclinical studies in models of neurodegenerative diseases or acute neuronal injury, such as ischemia, are necessary to explore this potential application.

Development of Highly Selective Molecular Probes and Ligands

The development of molecular probes is crucial for studying biological processes in vivo. The specific properties of (R)-Emopamil make it an excellent candidate for development as a highly selective imaging agent.

Research has successfully demonstrated the synthesis of radiolabeled (R)-[¹¹C]Emopamil for use as a positron emission tomography (PET) tracer. researchgate.net This probe is particularly valuable for imaging and quantifying the function of P-glycoprotein in the brain. researchgate.net Because (R)-Emopamil is a weak substrate for P-gp, the tracer does not saturate the transporter at baseline, making it highly sensitive for detecting enhanced or upregulated P-gp function, a state associated with conditions like treatment-resistant epilepsy and depression. researchgate.net

Comparative studies have shown that (R)-[¹¹C]Emopamil exhibits significantly greater uptake in the mouse brain than its (S)-enantiomer, highlighting the stereoselectivity of its transport and retention. researchgate.net Future work will focus on refining this and other probes derived from the (R)-Emopamil scaffold to improve their selectivity and imaging characteristics for both P-gp and EBP.

| Property | (R)-[¹¹C]Emopamil | (S)-[¹¹C]Emopamil |

| P-gp Interaction | Weak Substrate | Weak Substrate |

| Brain Uptake | Significantly Greater | Lower |

| Regional Distribution | Homogeneous, Non-stereoselective | Homogeneous, Non-stereoselective |

| Primary Use | PET tracer for enhanced P-gp function | Comparative research |

This table summarizes the comparative properties of the (R) and (S) enantiomers of [¹¹C]Emopamil as PET probes.

Integration of Multiscale Research Methodologies

To accelerate the development of (R)-Emopamil, a research approach that integrates methodologies across multiple scales is essential. This strategy connects computational predictions with empirical data from in vitro and in vivo systems.

In Silico Modeling: The process begins with computational methods. Molecular docking and 3D structure analysis systems (e.g., AlphaFold, AutoDock) can predict the binding affinity and orientation of (R)-Emopamil within the active sites of EBP and P-gp. nih.gov These models can also be used to explore the structural impact of protein mutations, providing insights into the mechanism of action at an atomic level. nih.gov

In Vitro Assays: Predictions from computational models are then tested using in vitro experiments. These include radioligand binding assays to quantify binding affinity, enzyme activity assays to measure the inhibition of EBP's sterol isomerase function, and cell-based transport assays to characterize the interaction with P-gp.

In Vivo Studies: Finally, findings are validated in living organisms. Preclinical studies in animal models using techniques like PET imaging with radiolabeled (R)-Emopamil provide crucial data on the compound's pharmacokinetics, biodistribution, and target engagement in a complex biological environment. researchgate.net This multiscale approach ensures a comprehensive understanding, from molecular interaction to whole-body response.

Advancements in Stereoselective Synthesis and Pharmacological Characterization

The distinct biological activities of stereoisomers necessitate precise chemical synthesis and separate pharmacological evaluation.

Stereoselective Synthesis: The production of enantiomerically pure (R)-Emopamil is critical. Advanced synthetic methods have been developed to achieve high chemical and optical yields. Key strategies include the Sharpless asymmetric epoxidation to create chiral precursors and the MAD (methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide))-induced rearrangement of a chiral epoxyalcohol, which has proven effective in establishing the required stereochemistry. researchgate.netacs.org Future research will focus on optimizing these routes for scalability and efficiency.

Pharmacological Characterization: It is imperative to characterize the pharmacological profile of each enantiomer separately. As demonstrated with (R)- and (S)-[¹¹C]Emopamil, stereoisomers can exhibit significant differences in biological properties, such as brain uptake. researchgate.net A thorough characterization includes comparing their respective affinities for EBP and P-gp, their efficacy in preclinical models, and their metabolic stability. This detailed analysis is essential for identifying the optimal isomer for a specific therapeutic or diagnostic application and for understanding the structure-activity relationship that governs its effects.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-Emopamil hydrochloride with high enantiomeric purity?

- Answer : Enantioselective synthesis typically employs chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer. Analytical validation via HPLC using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is critical, with retention time comparisons to reference standards . Pharmacopeial protocols for structurally related compounds like Verapamil HCl recommend system suitability testing (e.g., resolution factor ≥2.0 between enantiomers) and quantification using peak area normalization .

Q. What is the primary mechanism of action of (R)-Emopamil hydrochloride in neurological models?

- Answer : (R)-Emopamil acts as a dual calcium channel blocker (L-type) and serotonin S2 receptor antagonist. In ischemic stroke models, it reduces glutamate excitotoxicity and infarct size by attenuating intracellular Ca²⁺ overload and serotonin-mediated vasoconstriction. Dose-response studies in rodent middle cerebral artery occlusion (MCAO) models demonstrate efficacy at 10–20 mg/kg intravenously .

Q. How is the purity of (R)-Emopamil hydrochloride validated in preclinical formulations?

- Answer : Pharmacopeial guidelines for related compounds (e.g., Verapamil HCl) require:

- Chromatographic purity : ≤0.5% for individual impurities via HPLC with UV detection (λ = 278 nm) .

- Related compounds : Quantification of degradants like 3,4-dimethoxybenzaldehyde using spiked standards .

- Enantiomeric excess : ≥99% via chiral HPLC or circular dichroism spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of (R)-Emopamil for calcium channels?

- Answer : Discrepancies may arise from assay conditions (e.g., temperature, ion concentration) or tissue specificity (vascular vs. neuronal channels). Methodological steps include:

- Replicating studies using standardized radioligand binding assays (e.g., [³H]-nitrendipine for L-type channels).

- Applying meta-analysis to compare data across models, controlling for variables like pH and Mg²⁺ levels .

- Validating findings with CRISPR-edited cell lines lacking non-target channels .

Q. What experimental designs are optimal for comparing (R)- and (S)-Emopamil enantiomers in neuroprotection studies?

- Answer :

- In vitro : Use primary neuronal cultures exposed to oxygen-glucose deprivation (OGD) with enantiomer-specific dose curves (1–50 µM). Measure lactate dehydrogenase (LDH) release and caspase-3 activation .

- In vivo : Employ bilateral MCAO models with staggered enantiomer administration. Control for pharmacokinetic differences via plasma half-life assays (LC-MS/MS) .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to differentiate enantiomer effects at p<0.05.

Q. How can CRISPR/Cas9 technology elucidate the role of Emopamil-binding protein (EBP) in drug efficacy?

- Answer :

- Knockout models : Transfect HEK293 cells with EBP CRISPR/Cas9 plasmids (e.g., sc-411503) and assess (R)-Emopamil uptake via fluorescence polarization .

- Rescue experiments : Re-express EBP in knockout lines using HDR plasmids (e.g., sc-411503-HDR) and quantify drug binding via surface plasmon resonance (SPR) .

- In vivo validation : Generate EBP-knockout mice and compare neuroprotection outcomes to wild-type in MCAO models .

Q. What strategies address low bioavailability of (R)-Emopamil in pharmacokinetic studies?

- Answer :

- Formulation : Use lipid nanoparticles (LNPs) to enhance blood-brain barrier penetration. Characterize encapsulation efficiency (>80%) via dynamic light scattering (DLS) .

- Metabolic stability : Incubate with liver microsomes (human/rodent) and identify major metabolites via UPLC-QTOF-MS. Adjust dosing intervals based on t₁/₂ data .

Methodological Guidance for Data Interpretation

Q. How should researchers integrate contradictory findings from in vitro vs. in vivo models?

- Answer :

- Contextualize mechanisms : In vitro models may lack neurovascular coupling present in vivo. Use microfluidic organ-on-chip systems to bridge this gap .

- Meta-regression : Analyze covariates like animal strain, anesthesia type, and ischemia duration to identify confounding factors .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.